An In-Depth Technical Guide to the Synthesis of Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate
An In-Depth Technical Guide to the Synthesis of Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate
Executive Summary: Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate is a critical intermediate in the synthesis of Anagrelide, a phosphodiesterase inhibitor utilized for its antiplatelet and antithrombocythemic activities.[1] This guide provides a comprehensive overview of the primary synthetic routes to this compound, designed for researchers and professionals in drug development. We will explore two convergent strategies: a reductive amination pathway starting from 2,3-dichloro-6-nitrobenzaldehyde, and an N-alkylation route using a 2,3-dichloro-6-nitrobenzyl halide. The causality behind experimental choices, detailed protocols, and a comparative analysis of the methodologies are presented to ensure both scientific integrity and practical applicability.
Introduction and Strategic Importance
Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate, also known as Ethyl N-(6-amino-2,3-dichlorobenzyl)glycine, serves as a cornerstone in the multi-step synthesis of Anagrelide.[2][3] Its molecular structure, featuring a dichlorinated aniline ring linked to a glycine ethyl ester moiety, presents specific synthetic challenges, including regioselectivity and the management of reactive functional groups. The efficiency and purity achieved in the synthesis of this intermediate directly impact the yield and quality of the final active pharmaceutical ingredient (API).
Chemical Identity:
-
IUPAC Name: ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate[4]
-
CAS Number: 85325-12-8[1]
-
Molecular Formula: C₁₁H₁₄Cl₂N₂O₂[4]
-
Molecular Weight: 277.14 g/mol [4]
The development of a robust, scalable, and environmentally conscious synthesis for this molecule is a key objective in pharmaceutical manufacturing. This guide will dissect the most prevalent and scientifically validated approaches to its preparation.
Retrosynthetic Analysis and Overview of Synthetic Pathways
A retrosynthetic analysis of the target molecule reveals two primary logical disconnections at the benzylic nitrogen. Both strategies begin with a nitrated precursor, deferring the sensitive nitro group reduction to the final step to avoid unwanted side reactions.
-
C-N Bond Formation via Reductive Amination: This approach involves the reaction of an aldehyde (2,3-dichloro-6-nitrobenzaldehyde) with an amine (glycine ethyl ester), followed by in-situ reduction of the resulting imine. This is often a preferred method due to its high efficiency and control over alkylation.[5]
-
C-N Bond Formation via Nucleophilic Substitution (N-Alkylation): This classic method involves the alkylation of glycine ethyl ester with a reactive benzyl halide (2,3-dichloro-6-nitrobenzyl halide). This pathway's success hinges on the stability and selective formation of the benzyl halide precursor.[2]
Both strategies converge on the common intermediate, Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine, which is then reduced to the final product.
Caption: Convergent synthetic strategies for the target compound.
Pathway I: The Reductive Amination Route
This pathway is distinguished by its directness in forming the crucial C-N bond from a stable aldehyde precursor, 2,3-dichloro-6-nitrobenzaldehyde.[6][7]
Step 1: Synthesis of Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine
The core of this step is the reductive amination of 2,3-dichloro-6-nitrobenzaldehyde with glycine ethyl ester.[8] The reaction proceeds via the initial formation of a Schiff base (imine), which is then immediately reduced by a mild reducing agent selective for the C=N double bond, such as sodium cyanoborohydride (NaBH₃CN).[2][5] The use of NaBH₃CN is advantageous as it is stable in protic solvents and does not readily reduce the aldehyde starting material under the reaction conditions.[5]
Detailed Experimental Protocol:
-
To a mixture of anhydrous triethylamine over potassium hydroxide and a 95:5 mixture of ethanol and isopropanol, add 2,3-dichloro-6-nitrobenzaldehyde and 1.1 equivalents of glycine ethyl ester hydrochloride.[8]
-
Stir the mixture to facilitate the formation of the imine intermediate.
-
Add sodium cyanoborohydride (2.5 equivalents) in small portions to the reaction mixture.[8] The portion-wise addition helps to control the reaction exotherm and maintain selectivity.
-
Stir the reaction mixture for approximately 16 hours at ambient temperature to ensure complete reduction.[8]
-
Isolate the product by filtration. The filtrate can be concentrated, redissolved in ethyl acetate, and washed with a saturated aqueous sodium chloride solution to remove water-soluble byproducts.[8]
| Parameter | Value/Reagent | Purpose | Reference |
| Carbonyl Source | 2,3-Dichloro-6-nitrobenzaldehyde | Provides the benzyl backbone. | [8] |
| Amine Source | Glycine ethyl ester HCl | Provides the glycine moiety. | [8] |
| Base | Triethylamine (TEA) | Neutralizes the HCl salt of the amine. | [8] |
| Reducing Agent | Sodium Cyanoborohydride | Selectively reduces the imine intermediate. | [5][8] |
| Solvent | Ethanol/Isopropanol | Dissolves reactants and facilitates the reaction. | [8] |
| Reaction Time | 16 hours | To ensure completion of the reaction. | [8] |
Step 2: Reduction of the Nitro Group
This final transformation converts the nitro-intermediate into the desired amino-product. Two primary methods are documented, each with distinct advantages and disadvantages.
Method A: Stannous Chloride Reduction This is a classic and effective method for nitro group reduction in acidic media.[2] Stannous chloride (SnCl₂) acts as the reducing agent in the presence of concentrated hydrochloric acid.
-
Expertise & Causality: The strongly acidic conditions can sometimes promote unwanted side reactions, such as over-chlorination of the aromatic ring.[2] Furthermore, this route generates significant quantities of tin-containing waste, posing environmental and disposal challenges.[2]
Detailed Experimental Protocol:
-
Prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid and cool it to 15-20°C.[9]
-
Slowly add a solution of Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine in concentrated HCl to the tin solution over approximately 2 hours, maintaining the temperature between 15-20°C.[9]
-
After the addition is complete, slowly heat the reaction mixture to 40-45°C and stir for 1-2 hours until the reaction is complete (monitored by TLC or HPLC).[2][9]
-
Cool the mixture back to 15-20°C to precipitate the product salt and isolate by filtration.[9]
-
To obtain the free base, the filtrate can be diluted with water and an organic solvent, then basified to a pH of 9-10 with an alkali. The organic phase is then separated and concentrated.[2][10]
-
The crude product is often purified by low-temperature recrystallization from a solvent system like toluene/hexane to yield the final product.[8]
Method B: Catalytic Hydrogenation This method is presented as a more environmentally acceptable alternative.[2] It involves the use of a hydrogenation catalyst (e.g., Palladium on carbon, Platinum oxide) under a hydrogen atmosphere.
-
Expertise & Causality: This "greener" approach avoids the use of stoichiometric heavy metal reductants. However, it requires specialized high-pressure hydrogenation equipment and careful handling of flammable hydrogen gas and potentially pyrophoric catalysts. The catalyst must be removed by filtration post-reaction.[10]
Caption: Detailed workflow for the Reductive Amination pathway.
Pathway II: The N-Alkylation Route
This alternative pathway relies on the preparation of a benzyl halide intermediate, which then alkylates the nitrogen atom of glycine ethyl ester.
Step 1: Preparation of 2,3-dichloro-6-nitrobenzyl halide
This key intermediate is typically synthesized from 2,3-dichloro-6-nitrotoluene via a radical halogenation of the toluene methyl group.[2] This reaction can be initiated by UV light or a radical initiator (e.g., AIBN) in the presence of a halogenating agent like N-bromosuccinimide (NBS).
-
Expertise & Causality: A significant challenge with radical reactions is the potential for non-selectivity, which can lead to a mixture of mono-, di-, and tri-halogenated products. This can complicate purification and is often difficult to implement effectively on a large commercial scale.[2]
Step 2: N-Alkylation of Glycine Ethyl Ester
The prepared 2,3-dichloro-6-nitrobenzyl halide is reacted with glycine ethyl ester in the presence of a base to neutralize the hydrogen halide formed during the reaction.[9]
Detailed Experimental Protocol:
-
Dissolve glycine ethyl ester in a suitable organic solvent, such as acetonitrile.
-
Add a base, such as anhydrous potassium carbonate, to the mixture.[9] A catalyst like dimethylaminopyridine (DMAP) may also be employed.[9]
-
Add the 2,3-dichloro-6-nitrobenzyl halide to the mixture.
-
The reaction is typically carried out at a controlled temperature until completion, yielding Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine.[9]
Step 3: Reduction of the Nitro Group
This step is identical to that described in Pathway I (Section 3.2). The intermediate is reduced using either stannous chloride or catalytic hydrogenation to afford the final target compound.[2][10]
Conclusion and Industrial Perspective
Both the reductive amination and N-alkylation pathways provide viable routes to Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate.
-
The Reductive Amination Pathway is often favored due to its use of a stable aldehyde precursor and the avoidance of non-selective radical halogenation steps. It offers a more controlled and potentially higher-yielding process.
-
The N-Alkylation Pathway remains a valid alternative, though challenges in controlling the initial radical halogenation step can affect its large-scale viability.[2]
From an industrial and environmental standpoint, the choice of nitro-reduction method is critical. Catalytic hydrogenation is the superior "green" option, while the stannous chloride method, despite its reliability, carries the burden of significant heavy metal waste.[2] The selection of a specific route will ultimately depend on a facility's equipment capabilities, cost analysis, and environmental compliance requirements.
References
- Alker, D., et al. (2006). Method for the manufacture of anagrelide. European Patent EP1700859A2.
-
Alker, D., et al. (2006). Method for the manufacture of anagrelide. European Patent EP 1 700 859 A2. Retrieved from [Link]
- Etzbach, K., et al. (1994). Process for the preparation of 2,3-dichloro-nitrobenzene. European Patent EP0581148A1.
-
PrepChem. (n.d.). Synthesis of 2,6-dichloro-4-nitrobenzaldehyde. Retrieved from [Link]
- Dwivedi, S., et al. (2010). Process for the Preparation of Ethyl-N-(2,3-Dichloro-6-Nitrobenzyl)Glycine Hydrochloride. United States Patent Application US20100075999A1.
-
PubChem. (n.d.). Ethyl 2-((6-amino-2,3-dichlorobenzyl)amino)acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 2,3-Dichloro-6-nitrobenzaldehyde. Retrieved from [Link]
- Alker, D., et al. (2002). Method for the manufacture of anagrelide. United States Patent US6388073B1.
-
PubChem. (n.d.). ethyl-N-(6-amino-2,3-dichlorobenzyl)glycine. National Center for Biotechnology Information. Retrieved from [Link]
- Grote, T., et al. (2008). Process for the preparation of ethyl-N-(2, 3-dichloro-6-nitrobenzyl) glycine hydrochloride. Australian Patent AU2008212668A2.
Sources
- 1. echemi.com [echemi.com]
- 2. EP1700859A2 - Method for the manufacture of anagrelide - Google Patents [patents.google.com]
- 3. ethyl-N-(6-amino-2,3-dichlorobenzyl)glycine | C11H14Cl2N2O2 | CID 67080112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-((6-amino-2,3-dichlorobenzyl)amino)acetate | C11H14Cl2N2O2 | CID 9814186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. usbio.net [usbio.net]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. US20100075999A1 - Process for the Preparation of Ethyl-N-(2,3-Dichloro-6-Nitrobenzyl)Glycine Hydrochloride - Google Patents [patents.google.com]
- 10. US6388073B1 - Method for the manufacture of anagrelide - Google Patents [patents.google.com]
